molecular formula C6H13NO2 B13198266 3-(Aminomethyl)oxan-4-ol

3-(Aminomethyl)oxan-4-ol

Cat. No.: B13198266
M. Wt: 131.17 g/mol
InChI Key: CUQFOIIRQYFTIZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)oxan-4-ol is a chemical compound with the molecular formula C6H13NO2. It is also known by its IUPAC name, 3-(aminomethyl)tetrahydro-2H-pyran-3-ol . This compound features a six-membered ring structure with an oxygen atom and an amino group attached to the ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)oxan-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of amino alcohols can lead to the formation of the oxane ring . Another method includes the use of epoxide ring-opening reactions followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)oxan-4-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)oxan-4-ol is unique due to its specific ring structure and the presence of both an amino group and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-(aminomethyl)oxan-4-ol

InChI

InChI=1S/C6H13NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-4,7H2

InChI Key

CUQFOIIRQYFTIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1O)CN

Origin of Product

United States

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